![molecular formula C14H23NO B3949099 N-propyl-1-adamantanecarboxamide](/img/structure/B3949099.png)
N-propyl-1-adamantanecarboxamide
Overview
Description
“N-propyl-1-adamantanecarboxamide” is a chemical compound . It is a derivative of adamantane, a class of compounds that have a unique, cage-like structure . Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of N-adamantylated amides, such as “this compound”, has been achieved from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . This method is useful for the preparation of antiviral drugs like tromantadine . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an adamantane core, which is a cage-like structure, and a carboxamide group .Scientific Research Applications
N-propyl-1-adamantanecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can help to prevent neuronal damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-propyl-1-adamantanecarboxamide is not fully understood. However, studies have suggested that this compound may exert its neuroprotective effects by modulating the activity of various signaling pathways in the brain. Specifically, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This activation leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have a number of other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and improve mitochondrial function in the brain. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-propyl-1-adamantanecarboxamide in lab experiments is its well-established synthesis method. This allows researchers to obtain the compound in high yields and purity, which is essential for conducting reliable experiments. Additionally, this compound has been extensively studied and its properties are well-understood, making it a reliable tool for scientific research.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While this compound has been shown to be relatively safe in animal models, its toxicity in humans is not well-understood. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on N-propyl-1-adamantanecarboxamide. One area of research is in the development of new neuroprotective agents based on the structure of this compound. Additionally, researchers are exploring the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research on the safety and toxicity of this compound, which will be important for its potential use in humans.
Conclusion
In conclusion, this compound is a promising compound that has a wide range of potential applications in scientific research. Its neuroprotective properties, anti-inflammatory effects, and anti-cancer properties make it a potential candidate for the treatment of a variety of diseases. However, more research is needed to fully understand its mechanism of action, toxicity, and potential applications in humans.
properties
IUPAC Name |
N-propyladamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-15-13(16)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDAHKOSMMQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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